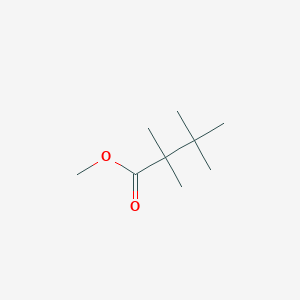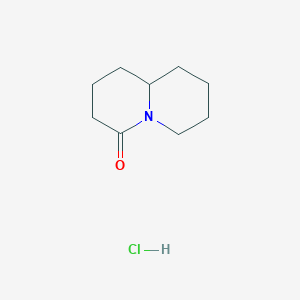![molecular formula C12H18N4O10 B14662030 2-[bis(2-hydroxyethyl)amino]ethanol;2,4,6-trinitrophenol CAS No. 38327-80-9](/img/structure/B14662030.png)
2-[bis(2-hydroxyethyl)amino]ethanol;2,4,6-trinitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[bis(2-hydroxyethyl)amino]ethanol;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: 2-[bis(2-hydroxyethyl)amino]ethanol and 2,4,6-trinitrophenol. The latter, 2,4,6-trinitrophenol, is a yellow crystalline solid known for its explosive properties and is commonly referred to as picric acid .
準備方法
Synthetic Routes and Reaction Conditions
2-[bis(2-hydroxyethyl)amino]ethanol is synthesized through the reaction of ethylene oxide with ammonia . The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
- Ethylene oxide is reacted with ammonia in a controlled environment.
- The reaction mixture is then purified to isolate 2-[bis(2-hydroxyethyl)amino]ethanol.
2,4,6-trinitrophenol is synthesized by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid . The nitration process involves the following steps:
- Phenol is dissolved in concentrated sulfuric acid.
- Nitric acid is added slowly to the solution while maintaining a low temperature.
- The reaction mixture is then heated to complete the nitration process.
- The product is isolated and purified to obtain 2,4,6-trinitrophenol.
Industrial Production Methods
Industrial production of 2-[bis(2-hydroxyethyl)amino]ethanol involves large-scale reactions of ethylene oxide with ammonia, followed by purification processes to ensure high purity of the product . For 2,4,6-trinitrophenol, industrial production involves the controlled nitration of phenol using sulfuric and nitric acids, followed by purification steps to remove impurities .
化学反応の分析
Types of Reactions
2-[bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo substitution reactions with halogens or other electrophiles.
2,4,6-trinitrophenol undergoes reactions such as:
Reduction: It can be reduced to form aminophenols.
Substitution: It can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a catalyst or sodium borohydride.
Substitution: Halogens or other electrophiles are used for substitution reactions
Major Products Formed
Oxidation of 2-[bis(2-hydroxyethyl)amino]ethanol: Aldehydes or acids.
Reduction of 2,4,6-trinitrophenol: Aminophenols
科学的研究の応用
2-[bis(2-hydroxyethyl)amino]ethanol is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a pH buffer.
Biology: In the preparation of biological buffers and as a stabilizer in biological assays.
Medicine: As an emulsifying agent in pharmaceutical formulations.
Industry: As a corrosion inhibitor, surfactant, and in the production of detergents.
2,4,6-trinitrophenol is used in:
作用機序
2-[bis(2-hydroxyethyl)amino]ethanol exerts its effects by interacting with various molecular targets and pathways. It can disturb choline homeostasis and phospholipid metabolism, leading to various biological effects . The compound can also act as a surfactant, reducing surface tension in solutions .
2,4,6-trinitrophenol acts as an explosive by undergoing rapid decomposition, releasing a large amount of energy . It can also interact with proteins and other biomolecules, leading to its use as a biological stain .
類似化合物との比較
Similar Compounds
Diethanolamine: Structurally similar to 2-[bis(2-hydroxyethyl)amino]ethanol, but with two hydroxyl groups instead of three.
Monoethanolamine: Contains only one hydroxyl group and is less viscous.
Nitrophenols: Similar to 2,4,6-trinitrophenol but with different numbers and positions of nitro groups.
Uniqueness
2-[bis(2-hydroxyethyl)amino]ethanol is unique due to its three hydroxyl groups, making it highly versatile in various applications . 2,4,6-trinitrophenol is unique due to its high explosive potential and its use in analytical chemistry .
特性
CAS番号 |
38327-80-9 |
|---|---|
分子式 |
C12H18N4O10 |
分子量 |
378.29 g/mol |
IUPAC名 |
2-[bis(2-hydroxyethyl)amino]ethanol;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C6H15NO3/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;8-4-1-7(2-5-9)3-6-10/h1-2,10H;8-10H,1-6H2 |
InChIキー |
GNEOCXHIMMBQOY-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C(CO)N(CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-(Diethylamino)phenyl]-1-(2-methylpropyl)quinolin-1-ium iodide](/img/structure/B14661963.png)










![4H-pyrano[2,3-g][1,3]benzothiazole](/img/structure/B14662023.png)
